(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid
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Overview
Description
®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves multiple steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a dihaloalkane under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the oxazepane derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the oxazepane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Reduced or ring-opened oxazepane derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of oxazepane derivatives with biological macromolecules. It may serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is explored for its potential pharmacological properties. It may be used in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of novel polymers or as additives in various formulations.
Mechanism of Action
The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with specific molecular targets. The oxazepane ring and benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid: is similar to other oxazepane derivatives such as ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)phenylacetic acid and ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzamide.
Uniqueness
The uniqueness of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid lies in its specific substitution pattern and the presence of the benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEFJTMAVCYOHN-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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